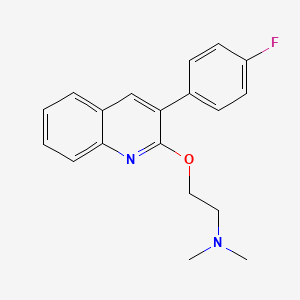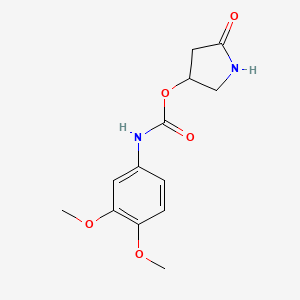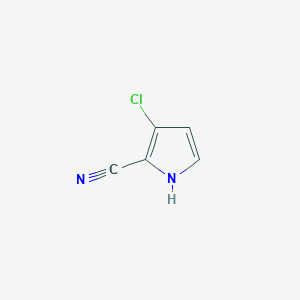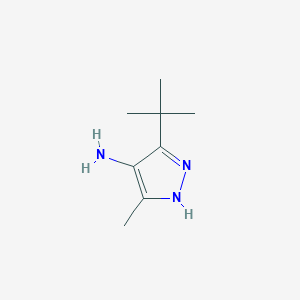
2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine is a complex organic compound that features a quinoline core structure substituted with a 4-fluorophenyl group and an N,N-dimethylethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the quinoline core.
Attachment of the N,N-Dimethylethanamine Moiety: This step involves the reaction of the quinoline derivative with N,N-dimethylethanamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the quinoline ring or the fluorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline or fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline or fluorophenyl derivatives
Wissenschaftliche Forschungsanwendungen
2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the fluorophenyl group may enhance binding affinity to certain proteins. The N,N-dimethylethanamine moiety can modulate the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler structure without the 4-fluorophenyl and N,N-dimethylethanamine groups.
4-Fluoroquinoline: Contains the fluorophenyl group but lacks the N,N-dimethylethanamine moiety.
N,N-Dimethylethanamine: A basic structure without the quinoline and fluorophenyl groups.
Uniqueness
2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine is unique due to its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. The presence of the 4-fluorophenyl group enhances its binding affinity, while the N,N-dimethylethanamine moiety improves its solubility and bioavailability.
Eigenschaften
CAS-Nummer |
89111-00-2 |
|---|---|
Molekularformel |
C19H19FN2O |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2-[3-(4-fluorophenyl)quinolin-2-yl]oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C19H19FN2O/c1-22(2)11-12-23-19-17(14-7-9-16(20)10-8-14)13-15-5-3-4-6-18(15)21-19/h3-10,13H,11-12H2,1-2H3 |
InChI-Schlüssel |
UXBIPECXHHWMJS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC1=NC2=CC=CC=C2C=C1C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12887333.png)

![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)




![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)




![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)

